An In-depth Technical Guide to the Physicochemical Properties of 1-Benzenesulfonyl-7-methoxy-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzenesulfonyl-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzenesulfonyl-7-methoxy-1H-indole. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of calculated and predicted values, alongside detailed, standardized experimental protocols that can be employed for their empirical determination. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies.
Core Physicochemical Data
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₅H₁₃NO₃S | Calculated | - |
| Molecular Weight | 287.33 g/mol | Calculated | - |
| CAS Number | 146073-32-7 | Experimental | Alfa Chemistry[1], Guidechem[2] |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| Solubility | Data not available | - | - |
| pKa | Data not available | - | - |
| LogP (XLogP3) | ~2.1 (Predicted for a structurally related compound, 7-methoxy-5-nitro-1H-indole) | Predicted | BenchChem[3] |
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical determination of the key physicochemical properties of 1-Benzenesulfonyl-7-methoxy-1H-indole, the following detailed experimental protocols are provided. These are standard methodologies widely accepted in the field of pharmaceutical sciences.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.[4][5]
Methodology:
-
Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[5] If necessary, the sample should be crushed using a mortar and pestle.
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The open end of the tube is gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4][6]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.
-
Heating and Observation: The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, especially near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.[6] A sharp melting range (0.5-1°C) is indicative of a pure compound.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7]
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of water or a relevant buffer solution in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[7]
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated solution is then carefully separated from the solid phase, typically by centrifugation and filtration through a non-adsorptive filter.[7]
-
Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[7]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[8][9][10]
Methodology:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.[10] The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[8][9]
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8][9]
-
Titration: The solution is titrated with a standardized base solution (e.g., 0.1 M NaOH) added in small, precise increments.[8][9]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[8][11] For accurate results, multiple titrations are performed.[8]
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase, typically n-octanol and water.[12][13]
Methodology:
-
Phase Pre-saturation: n-Octanol and the aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.[13]
-
Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is gently agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[13]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[13]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Visualizing Experimental Workflows
The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like 1-Benzenesulfonyl-7-methoxy-1H-indole.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chm.uri.edu [chm.uri.edu]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
